molecular formula C12H8BrNO3 B1446927 2-Bromo-4-nitro-1-phenoxybenzene CAS No. 1071172-96-7

2-Bromo-4-nitro-1-phenoxybenzene

Cat. No.: B1446927
CAS No.: 1071172-96-7
M. Wt: 294.1 g/mol
InChI Key: VKKVLHQEOJJXHG-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, featuring bromine, nitro, and phenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-1-phenoxybenzene typically involves multiple steps. One common method includes the nitration of 1-phenoxybenzene followed by bromination. The nitration process introduces a nitro group to the benzene ring, and bromination adds a bromine atom to the desired position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-1-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-bromo-4-amino-1-phenoxybenzene.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-Bromo-4-nitro-1-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitro-1-phenoxybenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and phenoxy groups can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-nitro-1-phenoxybenzene is unique due to the presence of the phenoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-4-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVLHQEOJJXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-1-fluoro-4-nitrobenzene (2.5 g, 11.4 mmol), phenol (1.28 g, 13.6 mmol), and cesium carbonate (4.44 g, 13.6 mmol) were combined in dimethylsulfoxide (140 mL) and heated to 110° C. for 1 hour. The reaction mixture was partitioned between ethyl acetate and brine. The combined organics were washed with brine, dried (MgSO4), filtered and concentrated to afford the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.44 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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